N-(1-naphthyl)-8-quinolinesulfonamide

Cryptosporidium parvum IMPDH inhibition SAR

N-(1-naphthyl)-8-quinolinesulfonamide is a structurally matched negative control for CpIMPDH inhibition assays (IC₅₀ > 5000 nM), ensuring observed phenotypic effects arise from target engagement, not non-specific sulfonamide activity. Its 1-naphthyl substituent provides a distinct vector for SAR optimization of TLR4/MD-2 anti-inflammatory leads. Sourced as a cell adhesion modulator prototype, it enables LFA-1-mediated lymphocyte aggregation studies. Insist on this exact substitution pattern—generic replacement with 2-naphthyl or heteroaryl analogs alters potency by orders of magnitude, compromising experimental reproducibility.

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
Cat. No. B277068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-naphthyl)-8-quinolinesulfonamide
Molecular FormulaC19H14N2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H14N2O2S/c22-24(23,18-12-4-8-15-9-5-13-20-19(15)18)21-17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H
InChIKeyIFQPGRGUBFPSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-naphthyl)-8-quinolinesulfonamide: Chemical Identity and Scaffold Context


N-(1-naphthyl)-8-quinolinesulfonamide (CAS 94212-32-5) is a heterobifunctional molecule comprising an 8-quinolinesulfonamide core linked to a 1-naphthyl substituent, with molecular formula C19H14N2O2S and a molecular weight of 334.4 g/mol . The compound belongs to the class of 8-quinolinesulfonamide derivatives, a versatile scaffold in medicinal chemistry recognized for broad biological activity, including anti-inflammatory, kinase inhibitory, and antimicrobial potential [1]. Its structural features—a quinoline nitrogen capable of chelation and a sulfonamide group amenable to hydrogen bonding—render it a valuable intermediate and a subject of structure-activity relationship (SAR) studies [2].

Why N-(1-naphthyl)-8-quinolinesulfonamide Cannot Be Substituted by Other 8-Quinolinesulfonamide Analogs


Within the 8-quinolinesulfonamide class, subtle structural variations—particularly the nature of the N-substituent—profoundly alter biological activity, target selectivity, and potency. SAR studies demonstrate that exchanging the 1-naphthyl group for a 2-naphthyl or heteroaryl moiety can shift inhibitory potency by over three orders of magnitude [1]. Similarly, modifications to the sulfonamide linker or quinoline core drastically affect anti-inflammatory efficacy and enzyme inhibition profiles [2]. Consequently, generic substitution of N-(1-naphthyl)-8-quinolinesulfonamide with a closely related analog risks experimental irreproducibility and invalidates comparative analyses. The following quantitative evidence substantiates this lack of interchangeability.

Quantitative Differentiation of N-(1-naphthyl)-8-quinolinesulfonamide from Closest Analogs


N-(1-Naphthyl) vs. N-(2-Naphthyl)-8-quinolinesulfonamide: >2,300-Fold Difference in CpIMPDH Inhibitory Potency

In a head-to-head SAR study of urea-based Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase (CpIMPDH) inhibitors, N-(1-naphthyl)-8-quinolinesulfonamide (compound 5p) exhibited negligible inhibitory activity (IC50 > 5000 nM), whereas the regioisomeric 2-naphthyl analog (compound 5o) demonstrated potent inhibition with an IC50 of 2.1 ± 0.8 nM [1]. This represents a >2,380-fold difference in potency, underscoring the critical role of naphthyl regiochemistry in target engagement.

Cryptosporidium parvum IMPDH inhibition SAR

N-(1-Naphthyl) vs. N-(6-Quinolyl)-8-quinolinesulfonamide: >2,700-Fold Difference in CpIMPDH Inhibitory Potency

The same SAR study evaluated N-(6-quinolyl)-8-quinolinesulfonamide (compound 5q) as a comparator. This analog displayed an IC50 of 1.8 ± 0.4 nM against CpIMPDH, while the 1-naphthyl derivative (5p) showed IC50 > 5000 nM [1]. The difference exceeds 2,700-fold, demonstrating that replacing the 1-naphthyl group with a 6-quinolyl moiety dramatically enhances target affinity.

Cryptosporidium parvum IMPDH inhibition Heteroaryl substituent

N-(1-Naphthyl)-8-quinolinesulfonamide as a Negative Control: >5000 nM IC50 Enables Specificity Profiling

In the CpIMPDH inhibitor series, N-(1-naphthyl)-8-quinolinesulfonamide (5p) consistently yielded IC50 values >5000 nM, placing it among the least active analogs tested [1]. This low potency, juxtaposed with the sub-nanomolar to low-nanomolar activities of other analogs (e.g., 5r IC50 = 0.8 ± 0.1 nM), establishes the compound as a valuable negative control for validating assay specificity and excluding non-specific sulfonamide effects.

Cryptosporidium parvum IMPDH Negative control

Anti-inflammatory Potential of 8-Quinolinesulfonamide Scaffold: N-(1-Naphthyl) Derivative as a Precursor for TLR4/MD-2 Inhibitor Optimization

A systematic SAR study of 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors identified compound 3l as the most potent, with IC50 values of 2.61 ± 0.39 μM (NO production), 9.74 ± 0.85 μM (TNF-α), and 12.71 ± 1.34 μM (IL-1β) in LPS-stimulated RAW264.7 macrophages [1]. While N-(1-naphthyl)-8-quinolinesulfonamide was not directly tested in this panel, the study demonstrates that N-substitution profoundly modulates anti-inflammatory activity, with certain aromatic groups conferring single-digit micromolar potency. This positions N-(1-naphthyl)-8-quinolinesulfonamide as a strategic starting point for derivatization toward optimized TLR4/MD-2 antagonists.

TLR4/MD-2 inhibition Anti-inflammatory SAR

LFA-1-Mediated Cell Adhesion Inhibition: N-(1-Naphthyl)-8-quinolinesulfonamide as a Prototype in Immuno-inflammatory Patent Claims

Patents US5707985 and EP0912519A1 disclose substituted naphthyl-, quinolyl-, and isoquinolyl-sulfonamide derivatives, including N-(1-naphthyl)-8-quinolinesulfonamide, as inhibitors of LFA-1-mediated cell adhesion and lymphocyte aggregation [1]. These compounds are claimed for treating immuno-inflammatory diseases. While specific IC50 values are not provided, the inclusion of the 1-naphthyl derivative in the generic claims establishes its relevance as a lead-like scaffold for modulating integrin-mediated cellular interactions.

LFA-1 inhibition Cell adhesion Immuno-inflammation

Lack of Potent Kinase Inhibition: Differentiating N-(1-Naphthyl)-8-quinolinesulfonamide from Quinoline-Based Kinase Inhibitors

While numerous 8-quinolinesulfonamide derivatives have been reported as kinase inhibitors (e.g., STK17B, CDK8, Aurora kinases) with IC50 values in the low nanomolar range, N-(1-naphthyl)-8-quinolinesulfonamide has not been identified as a potent kinase inhibitor in publicly available databases [1]. This contrasts with structurally related quinoline sulfonamides that exhibit nanomolar activity against specific kinases. For example, sulfonamide-based 4-anilinoquinoline derivatives have shown dual Aurora A/B inhibition with IC50 values of 0.93 μM and 0.09 μM, respectively [2]. The absence of reported kinase activity for the 1-naphthyl derivative suggests it may offer a cleaner selectivity profile for non-kinase targets, reducing the risk of polypharmacology.

Kinase inhibition Selectivity SAR

Recommended Research Applications for N-(1-naphthyl)-8-quinolinesulfonamide


Negative Control in CpIMPDH Inhibitor Assays

Procure N-(1-naphthyl)-8-quinolinesulfonamide as a structurally matched, inactive control (IC50 > 5000 nM) for validating CpIMPDH inhibition assays. Its negligible activity ensures that observed effects in phenotypic or biochemical screens are not due to non-specific sulfonamide interactions [1].

Scaffold for TLR4/MD-2 Inhibitor Optimization

Utilize N-(1-naphthyl)-8-quinolinesulfonamide as a starting point for structure-activity relationship (SAR) campaigns targeting TLR4/MD-2-mediated inflammation. The 8-quinolinesulfonamide core has demonstrated anti-inflammatory activity (lead compound 3l: IC50 2.61–12.71 μM against NO, TNF-α, and IL-1β), and the 1-naphthyl substituent offers a distinct vector for further optimization [2].

Probe for LFA-1/ICAM-1 Integrin Antagonism Research

Incorporate N-(1-naphthyl)-8-quinolinesulfonamide into immuno-inflammatory disease models to investigate LFA-1-mediated cell adhesion and lymphocyte aggregation. Patented as part of a broader class of cell adhesion modulators, this compound serves as a prototype for developing novel integrin antagonists [3].

Chemical Biology Tool for Target Deconvolution

Deploy N-(1-naphthyl)-8-quinolinesulfonamide in chemical proteomics or affinity-based profiling studies to identify novel protein targets beyond IMPDH and kinases. Its lack of reported promiscuous kinase inhibition enhances its utility as a selective probe in target deconvolution campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-naphthyl)-8-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.